Welcome to the BenchChem Online Store!
molecular formula C11H14BrN B1334083 4-(4-Bromophenyl)piperidine CAS No. 80980-89-8

4-(4-Bromophenyl)piperidine

Cat. No. B1334083
M. Wt: 240.14 g/mol
InChI Key: ZKABWLFDCJKQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06303593B1

Procedure details

A solid mixture comprised of 2.65 g (16.4 mmol) of bromine adsorbed onto 5 g of Al2O3 was combined with a solid mixture of 1.05 g (6.56 mmol) of 4-phenylpiperidine adsorbed onto 5 g of Al2O3 and the combined mixture was stirred at rt for 2 h. The mixture was then put into a filter funnel and was eluted with CH2Cl2: EtOAc, 1:1 then CH2Cl2: MeOH:(2N NH3 in MeOH), 100:4:2 to give 1.0 g of the title compound.
Quantity
2.65 g
Type
reactant
Reaction Step One
[Compound]
Name
Al2O3
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
[Compound]
Name
Al2O3
Quantity
5 g
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[NH3:12].[Br:1][C:6]1[CH:7]=[CH:8][C:3]([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
2.65 g
Type
reactant
Smiles
BrBr
Step Two
Name
Al2O3
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1
Step Four
Name
Al2O3
Quantity
5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the combined mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then put into a filter funnel
WASH
Type
WASH
Details
was eluted with CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 127%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.